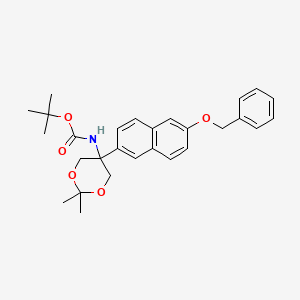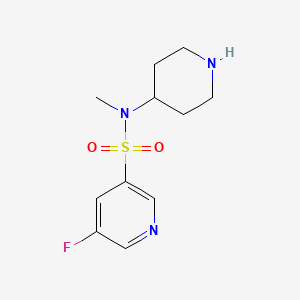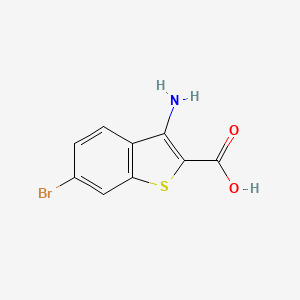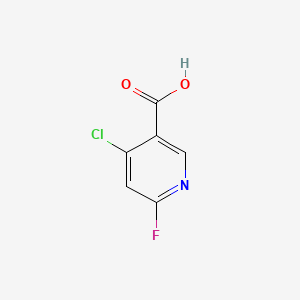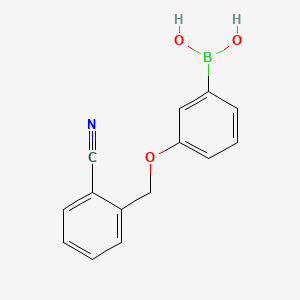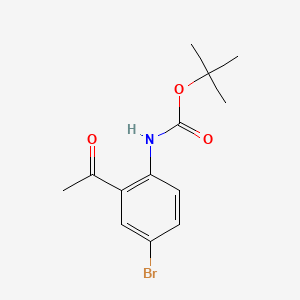
N-BOC 2-Acetyl-4-bromoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-BOC 2-Acetyl-4-bromoaniline” is an N-(tert-butyloxycarbonyl) [N-BOC] protected 4-bromo aniline . Due to the presence of BOC protection, it serves as an ideal substrate for Suzuki coupling reactions .
Synthesis Analysis
The synthesis of “N-BOC 2-Acetyl-4-bromoaniline” involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis
The molecular formula of “N-BOC 2-Acetyl-4-bromoaniline” is C13H16BrNO3 . It is also known by the IUPAC name tert-butyl 2-acetyl-4-bromophenylcarbamate .Chemical Reactions Analysis
“N-BOC 2-Acetyl-4-bromoaniline” serves as an ideal substrate for Suzuki coupling reactions . It affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .Physical And Chemical Properties Analysis
“N-BOC 2-Acetyl-4-bromoaniline” has a molecular weight of 314.18 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Metabolism and Detection
Metabolite Profiling : N-BOC 2-Acetyl-4-bromoaniline is involved in metabolic processes. For example, in a study on the urinary excretion of 4-bromoaniline, major metabolites such as 2-amino-5-bromophenylsulphate were identified, highlighting the role of similar compounds in metabolic pathways (Scarfe et al., 2002).
Detection and Analysis : Advanced techniques like HPLC-NMR-MS analysis are used to identify and profile the metabolites of compounds like 4-bromoaniline, which shares structural similarities with N-BOC 2-Acetyl-4-bromoaniline. This showcases the compound's relevance in analytical chemistry for studying metabolic profiles (Scarfe et al., 2002).
Synthesis and Chemical Reactions
Synthesis of Chiral PNA : N-BOC 2-Acetyl-4-bromoaniline is used in the synthesis of chiral Peptidic Nucleic Acids (PNA). It acts as a building block in the preparation of N-Boc-α-amino acids with nucleobase residues, essential for the synthesis of chiral PNA (Lenzi, Reginato & Taddai, 1995).
Electrochemical Studies : The compound is used in electrochemical studies, such as the investigation of the electrochemical oxidation of bromoanilines in acetonitrile solution. This research provides insights into the chemical behavior and potential applications of such compounds in electrochemistry (Kádár et al., 2001).
Biological Applications
Histone Recognition : Studies have been conducted on the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase. This research is significant for understanding the interaction of acetyl groups (similar to those in N-BOC 2-Acetyl-4-bromoaniline) with protein domains, which is crucial in epigenetics (Owen et al., 2000).
Drug Synthesis and Optimization : The compound plays a role in the development of novel pharmaceuticals. For instance, in the synthesis of dipeptidyl peptidase IV inhibitors, intermediates with structural similarities to N-BOC 2-Acetyl-4-bromoaniline are used. This highlights its relevance in the pharmaceutical industry for developing new drugs (Kim et al., 2008).
Cancer Research : Research has been conducted on novel bromophenol derivatives, including structures similar to N-BOC 2-Acetyl-4-bromoaniline, for their potential use in cancer treatment. This indicates the compound's role in the development of anticancer drugs (Guo et al., 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLQYMUDYKGQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-BOC 2-Acetyl-4-bromoaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)
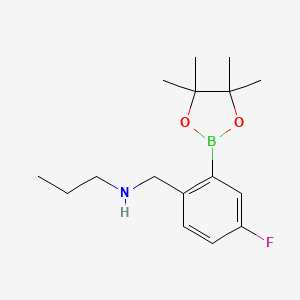
![3-Bromo-9-chloro-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B581852.png)
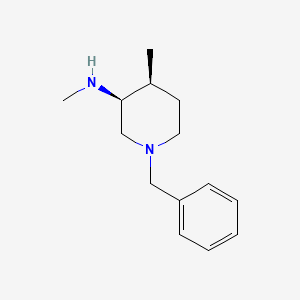
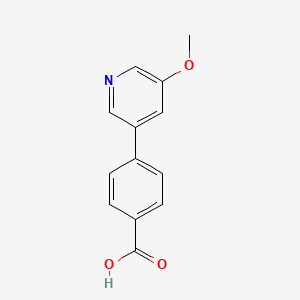
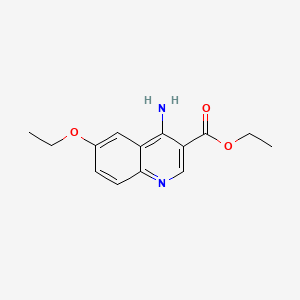
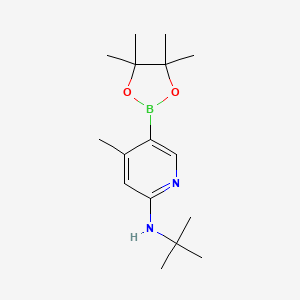
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B581860.png)

